An In-depth Technical Guide to 3-Bromo-1-isobutyl-1H-indazole: Structure, Synthesis, and Scientific Context
An In-depth Technical Guide to 3-Bromo-1-isobutyl-1H-indazole: Structure, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its unique aromatic bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile framework for therapeutic agent design. This guide focuses on a specific, yet important derivative: 3-Bromo-1-isobutyl-1H-indazole . We will delve into its chemical identity, propose a robust synthetic route grounded in established chemical principles, and discuss the broader significance of this class of molecules in contemporary drug discovery.
Chemical Structure and Identification
A precise understanding of a molecule's structure is fundamental to all subsequent research. 3-Bromo-1-isobutyl-1H-indazole is characterized by an indazole core, brominated at the 3-position of the pyrazole ring, and alkylated with an isobutyl group at the N1 nitrogen atom.
| Identifier | Value |
| IUPAC Name | 3-Bromo-1-isobutyl-1H-indazole |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| SMILES | CC(C)CN1N=C(Br)C2=CC=CC=C12 |
| CAS Number | Not readily available in public databases |
Note: While a specific CAS number for this exact molecule is not prominently listed in public chemical databases, its identity is unambiguously defined by its structure and systematic nomenclature.
Visualizing the Structure:
To provide a clear visual representation, the chemical structure of 3-Bromo-1-isobutyl-1H-indazole is depicted below using the DOT language for graph visualization.
Caption: Chemical structure of 3-Bromo-1-isobutyl-1H-indazole.
Strategic Synthesis: A Protocol Grounded in Mechanistic Principles
The synthesis of N-alkylated indazoles presents a classic challenge in heterocyclic chemistry: regioselectivity. Direct alkylation of the indazole ring can lead to a mixture of N1 and N2 substituted products.[1] The protocol outlined below is designed to favor the formation of the desired N1-isobutyl isomer, drawing upon established methodologies for selective N-alkylation of indazoles.[3]
The Rationale for N1-Selectivity:
The choice of a strong, non-nucleophilic base and an appropriate solvent system is critical for directing the alkylation to the N1 position. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be effective in promoting N1-alkylation for a range of substituted indazoles.[3] The underlying principle is the deprotonation of the indazole N-H to form the indazolide anion. The counter-ion (Na⁺) and the solvent environment influence the nucleophilicity of the two nitrogen atoms, often favoring substitution at the more sterically accessible N1 position.
Experimental Protocol: N1-Alkylation of 3-Bromo-1H-indazole
This protocol is a representative method and may require optimization for scale-up and specific laboratory conditions.
Materials:
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3-Bromo-1H-indazole (1.0 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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1-Bromo-2-methylpropane (isobutyl bromide) (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Solvent Addition: Add anhydrous THF to the flask via syringe or cannula.
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Indazole Addition: Dissolve 3-Bromo-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath).
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Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed as the indazolide anion is formed.
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Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-methylpropane (1.5 eq) dropwise via the dropping funnel.
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Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 3-Bromo-1-isobutyl-1H-indazole.
Workflow Visualization:
The synthetic workflow is summarized in the following diagram:
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
